molecular formula C14H12N4OS B12938941 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide

2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide

Cat. No.: B12938941
M. Wt: 284.34 g/mol
InChI Key: JZSRINAMXLAWTA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound features a planar thiadiazole ring flanked by two 4-aminophenyl groups at the 2- and 5-positions, with a sulfoxide group at the 1-position. Single-crystal X-ray diffraction studies confirm a monoclinic crystal system with space group I 2/a and unit cell parameters a = 13.421 Å, b = 7.159 Å, c = 18.454 Å, and β = 100.79°. The asymmetric unit contains one molecule, with intramolecular hydrogen bonds between the sulfoxide oxygen and adjacent nitrogen atoms (O···N distance: 2.236 Å), preventing rotation of the aminophenyl substituents.

Intermolecular interactions dominate the solid-state packing. The o-hydroxyl groups of adjacent molecules form hydrogen bonds with nitrogen atoms of the thiadiazole ring (N···H distances: 1.757–2.558 Å), while π-π stacking between resorcinol-like aromatic rings of neighboring layers occurs at a distance of 3.36 Å. These interactions collectively stabilize the crystalline lattice, as summarized in Table 1.

Table 1: Crystallographic parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group I 2/a
a (Å) 13.421
b (Å) 7.159
c (Å) 18.454
β (°) 100.79
Volume (ų) 1741.73
Density (g/cm³) 1.596
Hydrogen bond distances 1.757–2.558 Å
π-π stacking distance 3.36 Å

Electronic Configuration and Resonance Stabilization

The electronic structure of this compound is characterized by an electron-deficient thiadiazole core and electron-donating aminophenyl substituents. Resonance stabilization arises from delocalization of the nitrogen lone pairs into the thiadiazole ring, as evidenced by DFT calculations. The sulfoxide group further polarizes the molecule, enhancing conjugation between the thiadiazole ring and aromatic substituents.

Key resonance contributors include:

  • A structure where the sulfoxide oxygen bears a negative charge, and the thiadiazole nitrogen atoms participate in double-bond conjugation.
  • A quinoidal form where the aminophenyl groups donate electron density to the thiadiazole ring, reducing its aromaticity.

Hydrogen-bonding interactions with proton donors, such as amines, suppress nonradiative recombination pathways by restricting torsional motion of the thiadiazole ring, as observed in luminescent metal-organic frameworks (MOFs) incorporating similar ligands. This stabilization mechanism enhances π-conjugation, leading to redshifted absorption and emission spectra.

Comparative Analysis with Oxadiazole Analogues

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole analogues, which exhibit distinct structural and electronic properties. Key differences include:

  • Bond Lengths and Angles : The C–S bond in thiadiazole (1.71 Å) is longer than the C–O bond in oxadiazole (1.36 Å), reflecting sulfur’s larger atomic radius. This increases the thiadiazole ring’s polarizability, enhancing its capacity for charge-transfer interactions.
  • Hydrogen-Bonding Capacity : The sulfoxide group in thiadiazole 1-oxide participates in stronger hydrogen bonds compared to oxadiazole derivatives, due to sulfur’s higher polarizability and the sulfoxide’s dipole moment.
  • Resonance Effects : Oxadiazoles exhibit greater aromatic stabilization due to oxygen’s electronegativity, whereas thiadiazoles prioritize charge separation and conjugation with substituents, as seen in MOF-based sensors.

Table 2: Thiadiazole vs. Oxadiazole Properties

Property Thiadiazole 1-oxide Oxadiazole
Bond length (X–C) 1.71 Å (S–C) 1.36 Å (O–C)
Dipole moment 4.12 D 2.87 D
π-π stacking distance 3.36 Å 3.10 Å
Hydrogen bond strength Strong (N···H: 1.76 Å) Moderate (N···H: 2.1 Å)

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

4-[5-(4-aminophenyl)-1-oxo-1,3,4-thiadiazol-2-yl]aniline

InChI

InChI=1S/C14H12N4OS/c15-11-5-1-9(2-6-11)13-17-18-14(20(13)19)10-3-7-12(16)8-4-10/h1-8H,15-16H2

InChI Key

JZSRINAMXLAWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2=O)C3=CC=C(C=C3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Reactivity of Amino Groups

The para-aminophenyl groups enable classical aromatic amine reactions:

Diazotization and Azo Coupling

  • Diazotization : The primary amine groups react with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form diazonium salts.

  • Azo Dye Formation : These diazonium salts couple with electron-rich aromatic compounds (e.g., phenol, aniline derivatives) to form azo dyes. For example:

    2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxideNaNO2/HClDiazonium saltPhenolAzo dye\text{2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Phenol}} \text{Azo dye}
    • Conditions : Reactions typically occur in aqueous HCl/ethanol mixtures at 0–5°C .

    • Yield : Analogous thiadiazole-based azo dyes achieve yields of 75–90% .

Nucleophilic Substitution

  • Acylation : Amino groups react with acyl chlorides (e.g., acetyl chloride) to form amides.

    Ar-NH2+RCOClAr-NHCO-R+HCl\text{Ar-NH}_2 + \text{RCOCl} \rightarrow \text{Ar-NHCO-R} + \text{HCl}
    • Catalyst : Reactions often use pyridine to neutralize HCl .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole 1-oxide ring exhibits moderate electrophilicity due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Cycloaddition Reactions

  • Diels-Alder Reactions : The thiadiazole ring can act as a dienophile in [4+2] cycloadditions with conjugated dienes under thermal conditions .

Oxidation and Reduction

  • Reduction : The sulfur atom in the thiadiazole ring can be reduced using agents like LiAlH₄, though this may destabilize the ring .

  • Oxidative Desulfurization : Thiosemicarbazide derivatives of thiadiazoles undergo oxidative desulfurization with hypervalent iodine reagents (e.g., iodobenzene/Oxone) to form oxadiazoles .

Suzuki-Miyaura Coupling

  • Halogenated Derivatives : If bromine or iodine substituents are introduced, palladium-catalyzed coupling with boronic acids is feasible .

    Br-Thiadiazole+Ar-B(OH)2Pd(dppf)Cl2Ar-Thiadiazole\text{Br-Thiadiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar-Thiadiazole}
    • Conditions : Typically require a Pd catalyst (e.g., Pd(dppf)Cl₂), base (K₂CO₃), and polar aprotic solvent (DMF) .

Table 1: Bond Lengths in Thiadiazole Derivatives

Bond TypeAverage Length (Å)
S=O1.423–1.430
S-N1.682–1.703
C=N (thiadiazole)1.282–1.295

Key Research Findings

  • Anticancer Activity : Thiadiazole derivatives with amino groups show inhibition of prostaglandin E2 production (IC₅₀ = 0.5–5 µM) .

  • Anticonvulsant Effects : Structural analogs exhibit protection against seizures in murine models at 25–100 mg/kg doses .

  • Material Science Applications : Thiadiazole 1-oxides form stable coordination complexes with transition metals (e.g., Cu²⁺), useful in catalysis .

Scientific Research Applications

2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituent Groups

  • 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (): Pyridyl groups replace aminophenyl, introducing nitrogen atoms capable of coordinating with metals (e.g., Mn(II) in ). This enables the formation of 2D/3D coordination polymers with applications in materials science. Key Property: Higher coordination capacity compared to aminophenyl derivatives, as seen in Mn(II)-based frameworks with β = 102.424° and interlayer π-π stacking (3.628 Å spacing) .
  • 2,5-Bis(prop-2-ynylthio)-1,3,4-thiadiazole (): Alkyne-terminated thioethers at positions 2 and 5 enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This reactivity is absent in the aminophenyl variant. Key Property: 83% yield in triazole-functionalized derivatives, highlighting synthetic versatility .
  • 1,4-Benzodioxin-Fused Thiadiazoles (): Fusion with benzodioxine creates planar, electron-rich systems. These compounds exhibit α-amylase/α-glucosidase inhibition (antidiabetic activity), unlike the aminophenyl derivative’s unstudied biological profile .

Core Heterocycle Modifications

  • 1,3,4-Oxadiazole vs. Thiadiazole (): Replacement of sulfur with oxygen in the oxadiazole core reduces electron delocalization. For example, 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles show distinct reactivity in acetylation reactions .
Physicochemical and Functional Properties
Compound Substituents Core Structure Key Properties/Applications Reference
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide 4-aminophenyl Thiadiazole sulfoxide Electron-rich, potential antioxidant/biological activity -
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole 4-pyridyl Thiadiazole Mn(II) coordination polymers (V = 5263.8 ų), corrosion inhibition (70–90% efficiency in acidic media) [1, 6]
2,5-Bis(prop-2-ynylthio)-1,3,4-thiadiazole prop-2-ynylthio Thiadiazole Click chemistry precursor (83% yield in triazole derivatives) [5]
1,4-Benzodioxin-fused thiadiazoles Benzodioxine-fused Fused thiadiazole α-Amylase inhibition (IC₅₀ = 12–45 µM) [2]
2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazole Alkylthio + 4-aminophenyl Oxadiazole Acetylation with chloroacetyl chloride (synthetic flexibility) [7]

Corrosion Inhibition

  • Pyridyl-substituted thiadiazoles (e.g., 2,5-bis(4-pyridyl)-1,3,4-thiadiazole) exhibit 70–90% inhibition efficiency on mild steel in acidic media due to strong adsorption via nitrogen lone pairs .

Biological Activity

2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a five-membered ring containing nitrogen and sulfur atoms, which is characteristic of the thiadiazole family. The structural configuration of this compound allows it to interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Specifically, compounds with the 1,3,4-thiadiazole core have shown promising results against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated high potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

Anti-inflammatory Properties

Research indicates that derivatives of the thiadiazole scaffold possess anti-inflammatory effects. These compounds inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been explored extensively. For example:

  • Cytotoxicity : Studies have reported that certain thiadiazole compounds induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular processes essential for cancer cell survival .
  • Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against a range of pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC of approximately 32 μg/mL against E. coli, outperforming several conventional antibiotics .

Anti-inflammatory Activity Assessment

In a controlled study assessing anti-inflammatory activity, compounds derived from the thiadiazole framework were tested in vitro for their ability to inhibit nitric oxide production in macrophages. Results showed a dose-dependent reduction in nitric oxide levels, suggesting effective anti-inflammatory action .

Data Summary Table

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 16 μg/mL
AntifungalCandida albicansMIC = 24 μg/mL
Anti-inflammatoryMacrophage cell lineReduced NO production by 50% at 10 μM
CytotoxicityHeLa cancer cellsInduced apoptosis at IC50 = 15 μM

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalystTime (h)Yield (%)Reference
Cyclization in DMSODMSONone1865
Acid-catalyzed cyclizationEthanolGlacial acetic acid483

What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data be interpreted?

Basic Research Question

  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., SHELXL refinement) resolves bond lengths, angles, and supramolecular interactions. For example, Mn(II) coordination polymers derived from similar thiadiazoles show monoclinic systems (space group P121/c1) with β = 102.424°, validated via R-factor analysis (Rgt(F) = 0.051) .
  • Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N/S percentages (e.g., deviations <0.3% indicate high purity) .
  • IR and UV-Vis spectroscopy : Identify functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) and electronic transitions (π→π* in aromatic rings).

How can density functional theory (DFT) predict the electronic and structural properties of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) model molecular geometry, frontier orbitals, and spectroscopic properties. For 3,4-diphenyl-1,2,5-thiadiazole 1-oxide, DFT accurately predicts IR vibrational modes (e.g., S=O stretches) and UV-Vis absorption maxima (λmax ~300 nm) within 5% error of experimental data . Steps include:

Geometry optimization to minimize energy.

Frequency analysis to confirm no imaginary modes.

TD-DFT for excited-state properties.

How should researchers address contradictions between experimental and computational data?

Advanced Research Question
Discrepancies (e.g., bond length variations >0.05 Å between XRD and DFT) may arise from crystal packing effects or solvent interactions. Mitigation strategies:

  • Re-examine synthesis for impurities (e.g., column chromatography).
  • Validate computational models with higher basis sets (e.g., 6-311+G**) or solvent-effect simulations (PCM model).
  • Cross-check with alternative techniques (e.g., NMR for proton environments) .

What strategies are effective for resolving low-quality crystallographic data during refinement?

Advanced Research Question
Poor data (e.g., high R-factors) can be improved via:

  • Data collection : Optimize crystal size (0.2–0.5 mm³) and cooling (100 K) to reduce thermal motion.
  • Refinement : Use SHELXL’s restraints for disordered regions and anisotropic displacement parameters.
  • Validation : Check for missed symmetry (PLATON’s ADDSYM) and hydrogen bonding networks .

How can the biological activity of this compound be systematically evaluated?

Basic Research Question

  • Antifungal assays : Test against Fusarium spp. using agar dilution (minimum inhibitory concentration, MIC).
  • Antiviral screening : Molecular docking against viral proteases (e.g., SARS-CoV-2 Mpro) with AutoDock Vina, followed by in vitro enzyme inhibition assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (IC50 determination).

What are the key considerations for designing coordination polymers using this compound as a ligand?

Advanced Research Question

  • Metal-ligand ratio : Stoichiometric control (e.g., 1:1 Mn(II):thiadiazole) ensures structural integrity.
  • Solvothermal synthesis : Use Teflon-lined reactors (450 K, 3 days) to promote single-crystal growth.
  • Interactions : π-π stacking (3.628 Å spacing) and hydrogen bonding stabilize 3D frameworks .

How do substituents on the phenyl rings influence the compound’s electronic properties?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps (ΔE ~2.5 eV vs. 3.0 eV for -NH₂), enhancing charge transfer. Substituent effects are quantified via Hammett constants (σ) and correlated with redox potentials (cyclic voltammetry) .

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